2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
Description
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-3-6-17(19-10-12)23-15-7-8-20(11-15)24(21,22)16-5-4-14(18)9-13(16)2/h3-6,9-10,15H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGWJXCTADSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine intermediate. This intermediate is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves the coupling of this intermediate with 5-methylpyridine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the pyridine ring.
Scientific Research Applications
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine include other pyridine derivatives and sulfonyl-containing compounds. Examples might include:
- 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting properties
Biological Activity
The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.4 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and a 5-methylpyridine moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| Structural Features | Pyrrolidine, Sulfonyl, 5-Methylpyridine |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances its ability to form hydrogen bonds, potentially increasing affinity for target proteins involved in various biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or other enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with receptors affecting neurotransmitter release or cellular responses.
- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial effects through disruption of bacterial cell wall synthesis.
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Studies suggest potential efficacy against bacterial strains.
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation in preclinical models.
Case Studies
- Anticancer Activity : A study conducted on derivatives of pyrrolidine compounds indicated that modifications at the 4-position of the phenyl ring enhanced antiproliferative activity against human cancer cell lines (IC50 values ranging from 7.76 µM to 9.76 µM) .
- Inhibition of Kinases : Research on related pyrazole-based compounds demonstrated that modifications can lead to potent inhibitors of kinases involved in cancer progression, suggesting that similar strategies could be applied to optimize the activity of This compound) .
- Antimicrobial Studies : Preliminary testing has shown that compounds with similar sulfonamide structures exhibit significant antimicrobial properties, indicating potential for further exploration in this area .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several important findings:
- Cytotoxicity : Initial assessments indicate moderate cytotoxicity against non-cancerous cell lines, suggesting a favorable therapeutic index for further development.
- Selectivity : The presence of the fluorinated phenyl group appears to enhance selectivity towards certain biological targets compared to non-fluorinated analogs.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, and what parameters critically influence reaction yield?
- Answer : The compound can be synthesized via a multi-step route involving: (i) Sulfonylation of pyrrolidine derivatives using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane). (ii) Coupling the sulfonylated pyrrolidine with 5-methylpyridin-2-ol via nucleophilic substitution. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity .
- Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >99% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- X-ray crystallography : Resolve bond lengths and angles (e.g., compare with structurally related fluorophenyl-pyridine derivatives ).
- NMR spectroscopy : Confirm substituent positions via - and -NMR (e.g., pyrrolidine protons at δ 3.2–3.8 ppm, pyridine signals at δ 7.5–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer : Initial screening should include:
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to the sulfonyl group .
- Cytotoxicity profiling : Use HEK-293 or similar cell lines, with IC determination via MTT assays (reference DMSO controls for solubility limitations) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability and yield?
- Answer :
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduce reaction time while maintaining yield .
- DoE (Design of Experiments) : Statistically optimize variables like molar ratios and solvent mixtures .
Q. How to resolve discrepancies in biological activity data across independent studies?
- Answer :
- Purity verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Structural analogs : Compare with fluorophenyl-pyridine derivatives (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) to identify substituent-dependent activity trends .
Q. What computational strategies predict target binding modes and pharmacokinetic properties?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-binding pockets (e.g., MERS-CoV protease) .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. How to address crystallization challenges for X-ray structural analysis?
- Answer :
- Solvent screening : Use vapor diffusion with ethanol/water mixtures for slow crystal growth.
- Temperature gradients : Crystallize at 4°C to reduce disorder.
- Reference structures : Compare with solved analogs (e.g., 5-(4-fluorobenzylidene)-dispiro compounds) to identify packing motifs .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to identify the root cause?
- Answer :
- Liver microsome assays : Compare degradation rates across species (e.g., human vs. rat) to assess cytochrome P450 susceptibility.
- Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic byproducts.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance stability .
Safety and Handling
Q. What safety protocols are critical during synthesis and handling?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., SO).
- Spill management : Neutralize acidic/basic residues with inert absorbents (e.g., vermiculite) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
